2-({2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(3,4-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Carbamoyl Intermediate: The reaction of 3,4-dimethoxyphenyl isocyanate with an appropriate amine to form the carbamoyl intermediate.
Thioether Formation: The carbamoyl intermediate is then reacted with a thiol compound to form the thioether linkage.
Pyridine Ring Construction: The final step involves the construction of the pyridine ring through a cyclization reaction, often using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-({[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
2-({[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-[[[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL]METHYL]-AMINO-N-METHYLBENZAMIDE: Known for its antiulcer effects.
4-(3,4-DIMETHOXYPHENYL)-3,6-DIMETHYL-2-PHENYL-3,4-DIHYDROQUINOLIN-1(2H)-YL)METHANONE: Exhibits potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties.
ACETAMIDE, N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-: Used in various chemical and biological studies.
Uniqueness
2-({[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C26H29N3O4S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-N-(3,4-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C26H29N3O4S/c1-15-7-8-19(12-16(15)2)29-25(31)24-17(3)11-18(4)27-26(24)34-14-23(30)28-20-9-10-21(32-5)22(13-20)33-6/h7-13H,14H2,1-6H3,(H,28,30)(H,29,31) |
InChI Key |
KQLCQRVMKHNGBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.